Phenyl fluoroacetate
Overview
Description
Phenyl fluoroacetate is an organic compound that belongs to the class of fluoroacetates It is characterized by the presence of a phenyl group attached to a fluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl fluoroacetate can be synthesized through several methods. One common approach involves the reaction of phenol with fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol is replaced by the fluoroacetate group.
Industrial Production Methods: In an industrial setting, this compound can be produced by the esterification of phenol with fluoroacetic acid. This process typically involves the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phenyl fluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce phenol and fluoroacetic acid.
Nucleophilic Substitution: The fluoroacetate group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: this compound can be oxidized to produce phenyl glycolate and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Nucleophilic Substitution: Amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: Phenol and fluoroacetic acid.
Nucleophilic Substitution: Phenyl-substituted amides or thiol esters.
Oxidation: Phenyl glycolate and other oxidation products.
Scientific Research Applications
Phenyl fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the fluoroacetate moiety into target molecules.
Biology: this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated pharmaceuticals, which may exhibit improved bioavailability and metabolic stability.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt metabolic processes in pests.
Mechanism of Action
Phenyl fluoroacetate exerts its effects primarily through the inhibition of the citric acid cycle. Once metabolized, it is converted to fluoroacetyl coenzyme A, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of energy production in cells.
Comparison with Similar Compounds
Fluoroacetic Acid: Similar in structure but lacks the phenyl group. It is also known for its toxicity and use in rodenticides.
Sodium Fluoroacetate: The sodium salt of fluoroacetic acid, commonly used as a pesticide.
Fluoroacetamide: Another related compound used in pest control.
Uniqueness of Phenyl Fluoroacetate: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other fluoroacetates. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.
Properties
IUPAC Name |
phenyl 2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLTXXUPJDQIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960800 | |
Record name | Phenyl fluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-15-9 | |
Record name | Acetic acid, fluoro-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl fluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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